2-[(Isoquinolin-4-yl)methyl]phenol
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Overview
Description
2-[(Isoquinolin-4-yl)methyl]phenol is a chemical compound that consists of an isoquinoline ring system attached to a phenol group via a methylene bridge Isoquinoline is a heterocyclic aromatic organic compound, and phenol is an aromatic compound with a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Isoquinolin-4-yl)methyl]phenol can be achieved through several methods. One common approach involves the reaction of isoquinoline with a phenol derivative under specific conditions. For example, a palladium-catalyzed coupling reaction can be used to form the desired compound. This method typically involves the use of a palladium catalyst, a base, and a suitable solvent under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[(Isoquinolin-4-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The isoquinoline ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) can facilitate the reduction process.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced isoquinoline derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-[(Isoquinolin-4-yl)methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Isoquinolin-4-yl)methyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the isoquinoline ring can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biological activities.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A structural isomer of quinoline with similar aromatic properties.
Phenol: A simple aromatic compound with a hydroxyl group.
Quinoline: An aromatic heterocyclic compound similar to isoquinoline.
Uniqueness
2-[(Isoquinolin-4-yl)methyl]phenol is unique due to the combination of the isoquinoline and phenol moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
90136-93-9 |
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Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-(isoquinolin-4-ylmethyl)phenol |
InChI |
InChI=1S/C16H13NO/c18-16-8-4-2-5-12(16)9-14-11-17-10-13-6-1-3-7-15(13)14/h1-8,10-11,18H,9H2 |
InChI Key |
LOXCBQLLZUPFDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2CC3=CC=CC=C3O |
Origin of Product |
United States |
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